molecular formula C22H18FN3O2S B2547161 N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207012-48-3

N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2547161
CAS No.: 1207012-48-3
M. Wt: 407.46
InChI Key: UEFHUCHLTYKFJT-UHFFFAOYSA-N
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Description

The compound N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for diverse pharmacological activities .
  • A 4-methylphenyl substituent at position 7 of the core.
  • A 4-fluorobenzyl group attached via an acetamide side chain at position 2.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-14-2-6-16(7-3-14)18-12-29-21-20(18)25-13-26(22(21)28)11-19(27)24-10-15-4-8-17(23)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFHUCHLTYKFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C23H20FN3O2S2
Molecular Weight: 453.55 g/mol

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorobenzyl and methylphenyl substituents enhances its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition: The compound may inhibit various enzymes involved in critical biological pathways. For instance, it has been studied for its inhibitory effects on histone deacetylases (HDACs), which are important in cancer biology due to their role in regulating gene expression and cell cycle progression .
  • Receptor Modulation: It may also interact with receptors affecting cellular signaling pathways, leading to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating histone acetylation levels .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
SKM-115.6HDAC inhibition leading to apoptosis
U93712.3Induction of G1 cell cycle arrest

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for neuroprotective effects. Studies suggest it may mitigate oxidative stress and improve neurochemical profiles in models of epilepsy .

Table 2: Neuroprotective Studies

Study ReferenceModel TypeEffect Observed
Zebrafish ModelReduced seizure frequency
Mouse ModelEnhanced survival post-PTZ exposure

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent. For example:

  • A study demonstrated that treatment with this compound led to increased levels of acetyl-histone H3 and P21 in cancer cells, indicating a mechanism for inducing cell cycle arrest and apoptosis .
  • Another investigation into its neuroprotective properties revealed that it could effectively reduce oxidative stress markers in zebrafish models exposed to pentylenetetrazole (PTZ), suggesting a dual role in both cancer therapy and neuroprotection .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with a thieno[3,2-d]pyrimidine structure often exhibit significant anticancer activity. The mechanisms of action typically involve:

  • Inhibition of Tyrosine Kinases: These enzymes are crucial in regulating cell division and survival.
  • Impact on the Phosphatidylinositol 3-Kinase (PI3K) Pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Several studies have investigated the anticancer potential of thieno[3,2-d]pyrimidine derivatives.

Table 1: Summary of Anticancer Studies on Thieno[3,2-d]pyrimidine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism
Compound ABreast5.0PI3K inhibition
Compound BLung10.0Tyrosine kinase inhibition
This compoundVariousTBDTBD

In vitro studies have shown that related compounds inhibit cell proliferation in various cancer cell lines, including those from breast and lung cancers. In vivo studies using xenograft models have demonstrated significant tumor growth suppression when treated with these derivatives.

Antimicrobial Activity

Emerging research suggests that thieno[3,2-d]pyrimidine derivatives may possess antimicrobial properties. A study highlighted the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria.

Case Study on Anticancer Efficacy

A recent clinical trial (NCT03743350) involving a related compound targeting the HER family of receptors showed promising results in patients with non-small cell lung cancer (NSCLC). The trial emphasized the importance of targeting specific kinases to effectively inhibit tumor growth.

Antimicrobial Activity Assessment

A study published in Chemistry of Natural Compounds evaluated the antimicrobial activity of several thieno[3,2-d]pyrimidine derivatives against common pathogens. Results indicated that modifications to the core structure significantly enhanced antimicrobial potency.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4-one Derivatives with Varied Substituents

The following table compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Name Substituent at Position 7 Acetamide N-Substituent Molecular Formula Molecular Weight (g/mol) Key References
N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (Target) 4-methylphenyl 4-fluorobenzyl C₂₃H₁₉FN₃O₂S 420.48
N-(4-Methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide 4-methylphenyl 4-methoxybenzyl C₂₄H₂₂N₃O₃S 432.52
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide 4-fluorophenyl 3-methoxybenzyl C₂₂H₁₈FN₃O₃S 423.46
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-methylphenyl (core varies) 4-(trifluoromethoxy)phenyl C₂₃H₁₉F₃N₃O₃S₂ 518.54

Key Observations :

  • Replacing the 4-methylphenyl at position 7 with 4-fluorophenyl (as in ) may alter biological activity due to differences in lipophilicity and steric effects. The 4-(trifluoromethoxy)phenyl substituent in increases molecular weight and hydrophobicity, which could influence binding affinity to target proteins.

Comparison with Other Heterocyclic Cores

  • Quinazolin-4-one Derivatives: Compounds such as 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide act as enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis treatment .
  • Thieno[2,3-d]pyrimidin Derivatives: Analogs like N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-acetamide (MW: 503 g/mol) show anti-breast cancer activity in vitro and in vivo . The target compound’s 4-methylphenyl group may enhance tumor penetration compared to thiophenyl substituents.

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